8-nitro-1H-quinazolin-4-one
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Overview
Description
8-Nitro-1H-quinazolin-4-one: is a chemical compound belonging to the quinazolinone family, which consists of nitrogen-containing heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-nitro-1H-quinazolin-4-one typically involves the nitration of quinazolin-4-one derivatives. One common method is the nitration of 1H-quinazolin-4-one using nitric acid in the presence of a suitable catalyst, such as sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 8-Nitro-1H-quinazolin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like tin(II) chloride or iron powder.
Substitution: Substitution reactions may involve the replacement of the nitro group with other functional groups, such as amino or hydroxyl groups, using appropriate reagents and conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield quinazolin-4-one derivatives with higher oxidation states.
Reduction: Reduction reactions can produce 8-amino-1H-quinazolin-4-one or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted quinazolinones, depending on the reagents used.
Scientific Research Applications
Chemistry: 8-Nitro-1H-quinazolin-4-one is used as a building block in the synthesis of more complex quinazolinone derivatives, which are valuable in medicinal chemistry.
Biology: This compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Quinazolinone derivatives, including this compound, are being investigated for their anticancer properties. Some derivatives have shown promising results in inhibiting the growth of cancer cells.
Industry: In material science, quinazolinone derivatives are used in the development of new materials with unique properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which 8-nitro-1H-quinazolin-4-one exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis enzymes or disrupts metabolic pathways.
Anticancer Activity: Inhibits enzymes or signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Quinazolin-4-one: The parent compound without the nitro group.
6-Nitro-1H-quinazolin-4-one: Similar structure with the nitro group at the 6-position.
8-Amino-1H-quinazolin-4-one: The amino derivative of 8-nitro-1H-quinazolin-4-one.
Uniqueness: this compound is unique due to its specific position of the nitro group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in its antimicrobial and anticancer properties compared to other quinazolinone derivatives.
Properties
IUPAC Name |
8-nitro-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-5-2-1-3-6(11(13)14)7(5)9-4-10-8/h1-4H,(H,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECQXFFMBXNHLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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